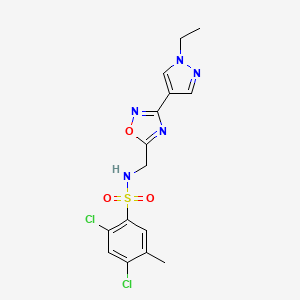
N-(6-(1H-1,2,4-三唑-1-基)嘧啶-4-基)-4-(吗啉磺酰基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is involved in the pathogenesis of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment option for patients with B-cell malignancies.
科学研究应用
Anticancer Agent Development
The structural features of this compound, particularly the presence of the 1,2,4-triazole ring, make it a candidate for anticancer agent development. Compounds with similar structures have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), showing promising results . The ability to induce apoptosis in cancer cells is a valuable property in the design of anticancer drugs.
Selective Therapeutic Agents
The specificity of this compound towards cancer cells over normal cells can be explored to develop more selective therapeutic agents. This selectivity reduces the potential for side effects commonly associated with chemotherapy, such as toxicity to rapidly dividing normal cells .
Bioassay Development
The compound’s interaction with biological targets can be utilized in bioassay development for screening other compounds with potential biological activities. Its structure can serve as a platform for designing bioassays that measure the activity of new drugs or chemical entities .
Chemical Biology Probes
In chemical biology, probes are used to study biological processes. The compound , with its bioactive triazole core, could be modified to create probes that help in understanding the function of enzymes or receptors in the cell .
Coordination Chemistry
The triazole moiety is known for its coordination ability with various metals. This property can be harnessed in coordination chemistry to create novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or separation technologies .
Spectroelectrochemical Applications
The redox-active nature of triazole-containing compounds can be applied in spectroelectrochemistry. This involves studying the electron transfer processes within compounds and can lead to the development of materials for electrochromic devices or optical sensors .
Fluorescence Studies
Compounds with triazole units have been used in the synthesis of coordination polymers with interesting fluorescence properties. These materials can be studied for their potential use in sensing applications or as fluorescent markers in biological systems .
Drug Design and Optimization
The compound’s structure provides a scaffold for the design and optimization of new drugs. By modifying different parts of the molecule, researchers can enhance its biological activity or pharmacokinetic properties to create more effective medications .
属性
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O4S/c25-17(22-15-9-16(20-11-19-15)24-12-18-10-21-24)13-1-3-14(4-2-13)29(26,27)23-5-7-28-8-6-23/h1-4,9-12H,5-8H2,(H,19,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVRDJTXYZJMII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

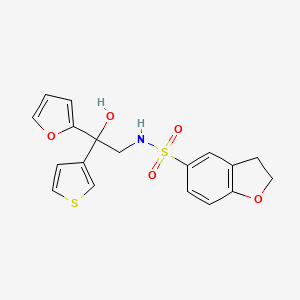
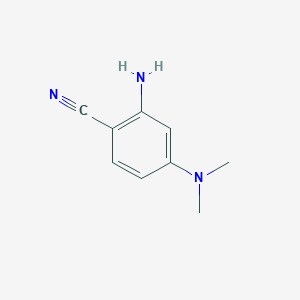
![N-{[5-(pyrrolidin-1-ylsulfonyl)-2-thienyl]methyl}-2-furamide](/img/structure/B2866034.png)

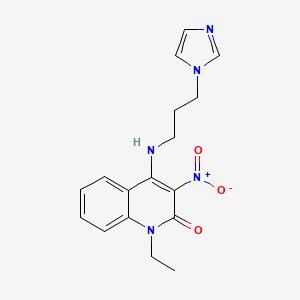
![2-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2866037.png)
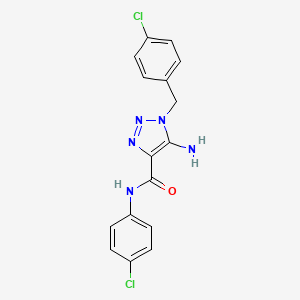
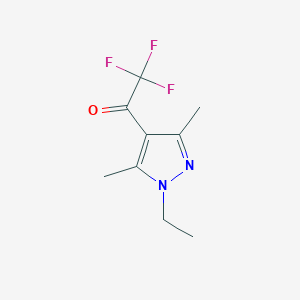
![N-(3,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2866042.png)
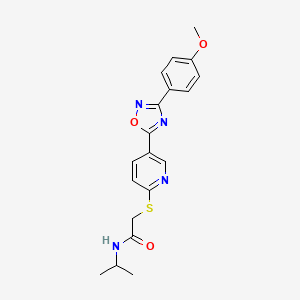
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide](/img/structure/B2866047.png)
![4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2866051.png)
![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one](/img/structure/B2866054.png)
